molecular formula C6H9NO3 B1297619 6-Oxopiperidine-3-carboxylic acid CAS No. 22540-50-7

6-Oxopiperidine-3-carboxylic acid

Cat. No. B1297619
Key on ui cas rn: 22540-50-7
M. Wt: 143.14 g/mol
InChI Key: LWZUSLUUMWDITR-UHFFFAOYSA-N
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Patent
US05159079

Procedure details

To a suspension of 250 g of 5-carboxy-2-piperidone in 2.5 liters of punctilious ethanol were added 500 g of thionyl chloride at 22° C. Stir for 18 hours. The resulting solution was evaporated to dryness and the residue triturated with ether to give 233 g of the title compound: MS m/z 171 (M+), 142, 126, 115, 98; 300-MHz 1H NMR (DMSO-d6) δ1.21 (t, J=7 Hz, 3 H), 1.78-1.92 (m, 1 H), 1.95-2.08 (m, 1 H), 2.15-2.31 (m, 2 H), 2.78-2.89 (m, 1 H), 3.25-3.40 (m, 2 H), 4.12 (t, J=7 Hz, 2 H), 7.95 (s, 1 H).
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][NH:8][C:7](=[O:10])[CH2:6][CH2:5]1)([OH:3])=[O:2].S(Cl)(Cl)=O.[CH2:15](O)[CH3:16]>>[CH2:15]([O:2][C:1]([CH:4]1[CH2:9][NH:8][C:7](=[O:10])[CH2:6][CH2:5]1)=[O:3])[CH3:16]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(=O)(O)C1CCC(NC1)=O
Name
Quantity
2.5 L
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stir for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue triturated with ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC(=O)C1CCC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 233 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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